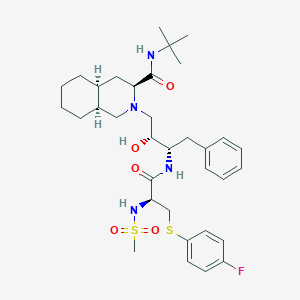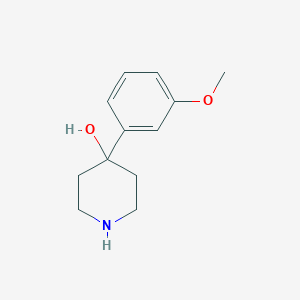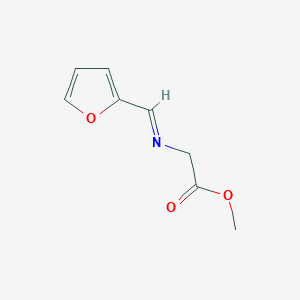
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol, also known as 3-Fluoro-1-Phenyl-2-Propyn-1-Ol, is a chiral compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process, and its unique structure allows for specific interactions with biological systems.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol is not fully understood, but it is believed to interact with biological systems through specific hydrogen bonding interactions. In cancer cells, it has been shown to induce apoptosis by activating the caspase pathway. In Alzheimer's disease, it has been studied for its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Effets Biochimiques Et Physiologiques
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In materials science, (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol in lab experiments is its high enantiomeric purity, which allows for specific interactions with biological systems. Additionally, its unique structure allows for the synthesis of novel materials with unique properties. However, one limitation of using this compound is its multi-step synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol. One direction is the continued study of its potential as an anticancer agent, as well as its potential as a treatment for other diseases such as Alzheimer's disease. Additionally, there is potential for the synthesis of novel materials with unique properties using (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol as a building block. Further research is also needed to fully understand the mechanism of action of this compound and its interactions with biological systems.
Méthodes De Synthèse
The synthesis of (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol involves several steps, including the reaction of 3-fluorobenzaldehyde with propargyl bromide in the presence of a base to form 3-fluoro-1-phenylprop-2-yn-1-ol. This intermediate is then reduced with sodium borohydride to yield (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol. This multi-step process yields a chiral compound with high enantiomeric purity, making it useful for various applications.
Applications De Recherche Scientifique
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In materials science, (1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.
Propriétés
Numéro CAS |
179249-17-3 |
|---|---|
Nom du produit |
(1R)-1-(3-Fluorophenyl)prop-2-yn-1-ol |
Formule moléculaire |
C9H7FO |
Poids moléculaire |
150.15 g/mol |
Nom IUPAC |
(1R)-1-(3-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H/t9-/m1/s1 |
Clé InChI |
ZVCCBLHUZGVITQ-SECBINFHSA-N |
SMILES isomérique |
C#C[C@H](C1=CC(=CC=C1)F)O |
SMILES |
C#CC(C1=CC(=CC=C1)F)O |
SMILES canonique |
C#CC(C1=CC(=CC=C1)F)O |
Synonymes |
Benzenemethanol, alpha-ethynyl-3-fluoro-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)
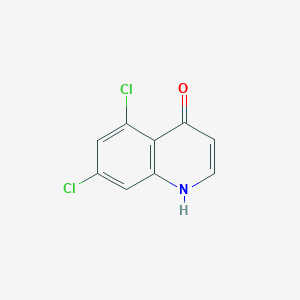
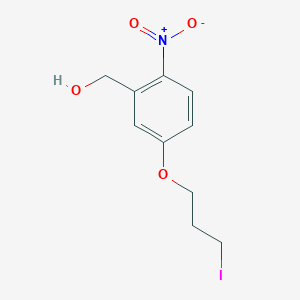

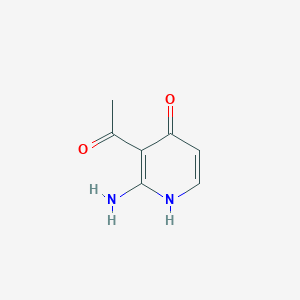
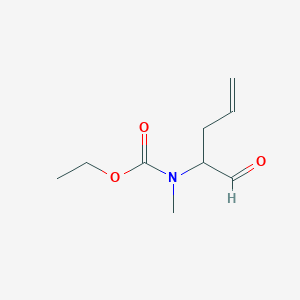
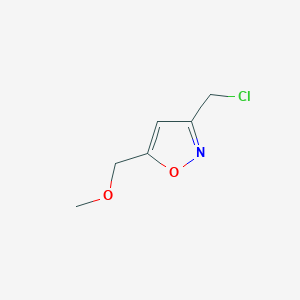
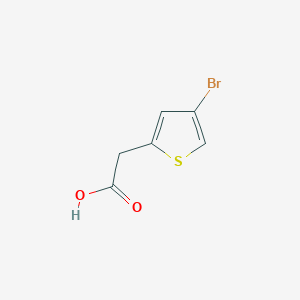
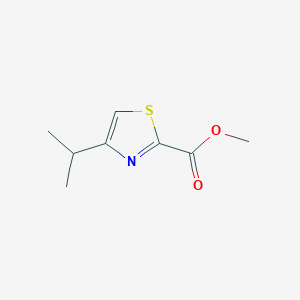
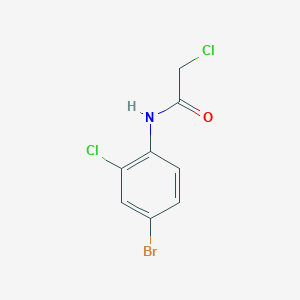
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
